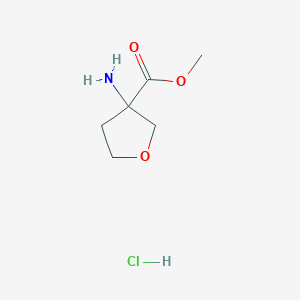

Methyl 3-aminooxolane-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(7)2-3-10-4-6;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGMEAHQLUJDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384431-37-1 | |

| Record name | 3-Furancarboxylic acid, 3-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-aminooxolane-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Pathways to Methyl 3-aminooxolane-3-carboxylate Hydrochloride: A Technical Guide for Chemical Researchers

An In-depth Technical Guide for Researchers

Abstract: Methyl 3-aminooxolane-3-carboxylate hydrochloride is a non-proteinogenic, cyclic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its constrained tetrahydrofuran (oxolane) ring system imparts unique conformational properties, making it a valuable building block for peptidomimetics, therapeutic agents, and chemical probes. The synthesis of this quaternary amino acid ester, however, presents distinct challenges, primarily centered on the efficient construction of the C3-quaternary center bearing both an amine and a carboxylate functionality. This technical guide provides an in-depth analysis of the principal synthetic routes starting from the readily available precursor, 3-oxolane (tetrahydrofuran-3-one). We will explore two classic, robust multicomponent reactions—the Strecker synthesis and the Bucherer-Bergs reaction—offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of the synthesis of this important molecular scaffold.

Introduction and Strategic Overview

The Target Molecule: Structure and Significance

This compound is characterized by a five-membered oxacycloalkane ring with a geminal amino and methyl ester group at the C3 position. This structure is notable for its conformational rigidity compared to acyclic counterparts like α-aminoisobutyric acid (Aib). This rigidity is a highly desirable trait in drug design, as it can lock a peptide or small molecule into a specific bioactive conformation, potentially increasing binding affinity and metabolic stability.

Synthetic Strategy: Retrosynthetic Analysis

The key challenge in synthesizing the target compound is the creation of the α-quaternary carbon center. A logical retrosynthetic approach disconnects the molecule at this critical juncture, pointing towards two powerful and well-established synthetic strategies that build α-amino acids from a ketone precursor.

The primary disconnection of the C-N and C-C bonds at the C3 position of the amino acid ester leads back to 3-oxolane. This ketone is an ideal starting material as it is commercially available and contains the requisite oxolane core. The addition of an amine equivalent and a cyanide equivalent is a hallmark of the Strecker synthesis. An alternative disconnection involving a hydantoin intermediate points to the Bucherer-Bergs reaction. The final step in both pathways involves the esterification of the carboxylic acid and formation of the hydrochloride salt.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid chemistry.[1] It is a three-component reaction involving a ketone (or aldehyde), ammonia, and cyanide, which proceeds via an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid.[2][3]

Mechanistic Rationale

The reaction begins with the formation of an imine from 3-oxolane and ammonia (often generated in situ from ammonium chloride). The imine is then subjected to nucleophilic attack by a cyanide ion (from NaCN or KCN), forming the stable α-aminonitrile. This intermediate is then hydrolyzed under harsh acidic conditions, converting the nitrile group into a carboxylic acid. The final step involves esterification of the amino acid in methanol, which concurrently forms the hydrochloride salt.[4]

Caption: Workflow for the Strecker Synthesis Pathway.

Detailed Experimental Protocol (Strecker Pathway)

Step 1: Synthesis of 3-Amino-3-cyanooxolane

-

To a solution of ammonium chloride (1.2 eq) in water, add an aqueous solution of sodium cyanide (1.2 eq) at 0-5 °C with stirring. Caution: This step generates HCN gas and must be performed in a well-ventilated fume hood.

-

Add a solution of 3-oxolane (1.0 eq) in methanol to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the disappearance of the ketone by TLC or GC.

-

Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can often be used in the next step without further purification.

Step 2: Hydrolysis to 3-Aminooxolane-3-carboxylic Acid

-

Add the crude α-aminonitrile from the previous step to concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The progress can be monitored by the cessation of ammonia evolution.

-

Cool the reaction mixture to room temperature and then concentrate under vacuum to remove excess acid and water.

-

The resulting crude solid is the hydrochloride salt of the amino acid. It can be purified by recrystallization or by using an ion-exchange resin.

Step 3: Esterification to this compound

-

Suspend the crude amino acid hydrochloride (1.0 eq) in anhydrous methanol.[4]

-

Cool the suspension to 0 °C and slowly add thionyl chloride (1.5-2.0 eq) or trimethylchlorosilane (TMSCl) (2.0 eq) dropwise.[5][6]

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until a clear solution is formed and the reaction is complete (monitored by TLC).

-

Cool the solution and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure product.

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins (imidazolidine-2,4-diones) from ketones, cyanide, and ammonium carbonate.[7][8] These hydantoin intermediates can then be hydrolyzed to provide the desired α-amino acid.[9]

Mechanistic Rationale

This reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate.[7][10] This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone.[7] This intermediate then rearranges to the more stable hydantoin product.[7][10] The spiro-hydantoin is a stable, crystalline solid that can be isolated and purified before being hydrolyzed under strong acidic or basic conditions to yield the amino acid.

Caption: Workflow for the Bucherer-Bergs Synthesis Pathway.

Detailed Experimental Protocol (Bucherer-Bergs Pathway)

Step 1: Synthesis of 5,5-(Oxolane-3-spiro)-hydantoin

-

In a pressure vessel, combine 3-oxolane (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (e.g., 50% aqueous ethanol).[10]

-

Seal the vessel and heat the mixture to 60-80 °C with stirring for 12-24 hours.

-

Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.

-

Acidify the mixture with dilute HCl to precipitate any remaining product.

-

Collect the solid by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from ethanol or water.

Step 2: Hydrolysis to 3-Aminooxolane-3-carboxylic Acid

-

Combine the purified hydantoin (1.0 eq) with an excess of a strong base (e.g., 25% NaOH solution) or strong acid (e.g., 30% H₂SO₄).

-

Heat the mixture to reflux for 24-48 hours until the hydrolysis is complete.

-

Cool the reaction mixture. If basic hydrolysis was used, acidify with a strong acid (e.g., HCl) to a pH of ~6 to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Esterification to this compound

-

Follow the same esterification procedure as described in Pathway A, Step 3.

Pathway Comparison and Characterization

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | 3-Oxolane, NH₄Cl, NaCN | 3-Oxolane, (NH₄)₂CO₃, KCN |

| Intermediate | α-Aminonitrile (often used crude) | Spiro-hydantoin (stable, crystalline, purifiable) |

| Reaction Conditions | Milder initial step (RT), harsh hydrolysis (reflux) | Elevated temperature/pressure for hydantoin formation |

| Advantages | Direct, well-documented, avoids high pressure.[11] | Intermediate is a stable solid, allowing for purification and potentially higher final purity.[12] |

| Disadvantages | α-Aminonitrile can be unstable; racemic product. | Requires elevated temperature/pressure; two distinct heating steps. |

| Overall Yield | Variable, depends on stability of intermediate. | Often good to excellent due to stable intermediate. |

Typical Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

| Analysis | Expected Result |

| Molecular Formula | C₆H₁₂ClNO₃[13] |

| Molecular Weight | 181.62 g/mol [14] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (D₂O) | δ ~4.0-4.2 (m, 4H, -CH₂-O-CH₂-), 3.85 (s, 3H, -OCH₃), 2.5-2.7 (m, 2H, -CH₂-C(N)-) |

| ¹³C NMR (D₂O) | δ ~172 (C=O, ester), ~68 (-CH₂-O-), ~65 (C-N, quaternary), ~55 (-OCH₃), ~40 (-CH₂-C(N)-) |

| Mass Spec (ESI+) | m/z = 146.08 [M+H]⁺ (for free base) |

| FT-IR (KBr, cm⁻¹) | ~3000-2800 (N-H stretch from NH₃⁺), ~1740 (C=O stretch, ester), ~1100 (C-O stretch, ether) |

Considerations for Enantioselective Synthesis

Both the Strecker and Bucherer-Bergs syntheses, in their classical forms, produce a racemic mixture of the amino acid.[1] For applications in drug development, obtaining a single enantiomer is often crucial. Key strategies include:

-

Asymmetric Strecker Reaction: Replacing ammonia with a chiral amine auxiliary can induce diastereoselectivity in the cyanide addition step.[1] Subsequent removal of the auxiliary yields an enantioenriched amino acid.

-

Enzymatic Synthesis: Biocatalytic methods, using enzymes like L-amino acid dehydrogenases, can convert α-keto acids (or their precursors) into optically pure L-amino acids.[15]

-

Chiral Resolution: The racemic amino acid or a suitable derivative can be resolved using a chiral resolving agent, such as tartaric acid, to separate the enantiomers.

Conclusion

The synthesis of this compound is readily achievable from 3-oxolane using well-established chemical transformations. Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and robust pathways. The choice between them may depend on laboratory capabilities and desired intermediate stability; the Bucherer-Bergs reaction offers a purifiable, crystalline intermediate which can be advantageous for achieving high final purity. For researchers requiring enantiomerically pure material, further development involving asymmetric catalysis or chiral resolution will be necessary. This guide provides the foundational protocols and strategic insights required to successfully synthesize this valuable chemical building block.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 1384431-37-1 | JFC43137 [biosynth.com]

- 14. This compound [cymitquimica.com]

- 15. Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminooxolane-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. As a functionalized tetrahydrofuran (oxolane) derivative, it serves as a valuable building block for the synthesis of more complex molecules. Its structure, which combines a cyclic ether, an amino group, and a methyl ester, offers a unique three-dimensional scaffold that can be exploited to enhance the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in pharmaceutical research.

Physicochemical Properties

The hydrochloride salt form of Methyl 3-aminooxolane-3-carboxylate enhances its stability and aqueous solubility compared to the free base. It is typically supplied as a white to off-white solid and is intended for research and development purposes.[1][2]

| Property | Value | Source |

| CAS Number | 1384431-37-1 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% (typical) | [2] |

| Storage | Store at room temperature, keep dry and cool | [3] |

Chemical Structure and Reactivity

The structure of this compound features a quaternary carbon center within a five-membered oxolane ring, substituted with both an amino group and a methyl carboxylate group.

Caption: Chemical structure of this compound.

The presence of the primary amine and the ester functional groups dictates its reactivity. The amine can act as a nucleophile in various reactions, such as amide bond formation, and can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) for multi-step syntheses.[5] The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Synthesis

A common and efficient method for the preparation of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6] This one-pot reaction is generally high-yielding and proceeds at room temperature or with gentle heating.

Plausible Synthetic Protocol

-

Reaction Setup: To a suspension of 3-aminooxolane-3-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The solvent and any excess reagent are removed under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford this compound as a crystalline solid.

Caption: A plausible workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectral properties can be predicted based on the functional groups present and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the oxolane ring, the methyl group of the ester, and the ammonium protons. The protons on the oxolane ring will likely appear as complex multiplets in the region of 2.0-4.5 ppm. The methyl ester protons would present as a sharp singlet around 3.7 ppm.[7] The ammonium protons (NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the oxolane ring (around 60-70 ppm), the other carbons of the oxolane ring (in the range of 25-75 ppm), the methyl ester carbon (around 52 ppm), and the carbonyl carbon of the ester (around 170-175 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the different functional groups. A strong, broad band in the region of 3400-2400 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium salt. A strong absorption band around 1730-1750 cm⁻¹ would correspond to the C=O stretching of the ester group.[9] C-O stretching vibrations from the ether and ester groups would be visible in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base (M⁺). Common fragmentation patterns for amino acid esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its constrained, three-dimensional structure. The incorporation of such rigid scaffolds can lead to improved binding affinity and selectivity for biological targets.

-

PROTACs: This molecule is listed as a "Protein Degrader Building Block", indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[11] The oxolane scaffold can be incorporated into the linker region of a PROTAC to control its conformation and physicochemical properties.

-

Scaffold for Novel Therapeutics: The unique stereochemistry and functional group presentation of this molecule make it an attractive starting material for the synthesis of novel small molecule inhibitors, receptor antagonists, or agonists. The primary amine allows for straightforward derivatization to build more complex structures.

Stability and Handling

As a hydrochloride salt of an amino acid ester, the compound is relatively stable under anhydrous conditions. However, it can be susceptible to degradation in the presence of moisture, particularly under acidic or basic conditions, which can lead to hydrolysis of the ester group.[12] Therefore, it should be stored in a cool, dry place, and handled in an inert atmosphere when possible for reactions requiring anhydrous conditions.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its well-defined structure and reactive functional groups provide a solid foundation for the creation of novel, complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective utilization in the research and development of new pharmaceuticals.

References

- 1. This compound | 1384431-37-1 | JFC43137 [biosynth.com]

- 2. This compound [cymitquimica.com]

- 3. This compound | 1384431-37-1 [amp.chemicalbook.com]

- 4. physchemres.org [physchemres.org]

- 5. nbinno.com [nbinno.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. alpaipars.com [alpaipars.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2020252398A1 - Proteolysis-targeting protacs inducing degradation of c-mic protein - Google Patents [patents.google.com]

- 12. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" CAS number 1384431-37-1 properties

An In-Depth Technical Guide to Methyl 3-aminooxolane-3-carboxylate hydrochloride (CAS: 1384431-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 1384431-37-1, is a heterocyclic amino acid ester derivative. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug discovery. The tetrahydrofuran (oxolane) ring is a privileged scaffold found in numerous natural products and biologically active molecules, prized for its favorable physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets[1][2]. As a bifunctional molecule, possessing both a nucleophilic amino group and an ester, it serves as a versatile building block for the synthesis of more complex molecular architectures. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base, making it convenient for storage and use in various synthetic applications[3][4]. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectral analysis, and handling considerations to support its application in research and development.

Chemical Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and application.

Chemical Structure

The molecule consists of a five-membered tetrahydrofuran ring, substituted at the 3-position with both a methyl carboxylate group and an amino group, which is protonated in the hydrochloride salt form.

Caption: Chemical structure of this compound.

Physicochemical Data

Due to the compound's relatively recent appearance as a research chemical, extensive peer-reviewed physical data is not widely available. The information below is compiled from supplier data sheets and computational predictions.

| Property | Value | Source |

| CAS Number | 1384431-37-1 | Commercial Suppliers |

| Molecular Formula | C₆H₁₂ClNO₃ | Commercial Suppliers |

| Molecular Weight | 181.62 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in water, methanol (Predicted) | N/A |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, its structure lends itself to standard esterification procedures for amino acids. The most common and reliable methods involve the reaction of the parent amino acid, 3-aminooxolane-3-carboxylic acid, with methanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). The TMSCl method is often preferred due to its milder reaction conditions and simpler workup[5][6].

Synthesis Workflow: Esterification via TMSCl/Methanol Method

This protocol describes a robust and scalable method for the synthesis of the title compound from its parent amino acid. The causality behind this choice is the in situ generation of hydrochloric acid from TMSCl and methanol, which acts as the catalyst for esterification and also provides the counter-ion for the final salt product[5].

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Aminooxolane-3-carboxylic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Drying tube (e.g., with CaCl₂)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminooxolane-3-carboxylic acid (1.0 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add anhydrous methanol (approx. 10 mL per gram of amino acid).

-

Reagent Addition: Cool the resulting suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise to the stirred suspension. The addition of TMSCl is exothermic and generates HCl in situ. After the addition is complete, remove the ice bath and fit the flask with a drying tube.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed (typically 12-24 hours). The initial suspension should become a clear solution as the reaction proceeds.

-

Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and any excess TMSCl/HCl, yielding the crude product as a solid or viscous oil.

-

Purification (Optional): The resulting hydrochloride salt is often of high purity. If further purification is required, trituration or recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed. Dry the final product under vacuum to obtain a white to off-white solid.

This self-validating system relies on the quantitative conversion and the volatility of the excess reagents and byproducts, often yielding a product pure enough for subsequent synthetic steps without extensive purification[5][6].

Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals. The chemical shifts (δ) are predicted for a solution in a solvent like DMSO-d₆ or D₂O.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -OCH₃ | ~3.75 | Singlet (s) | 3H | Methyl ester protons |

| -CH₂ -O-CH₂ - | ~3.8 - 4.2 | Multiplet (m) | 4H | Tetrahydrofuran ring protons adjacent to the ether oxygen |

| -C-CH₂ -C- | ~2.2 - 2.6 | Multiplet (m) | 2H | Tetrahydrofuran ring protons adjacent to the quaternary carbon |

| -NH₃ ⁺ | ~8.5 - 9.5 | Broad singlet (br s) | 3H | Ammonium protons (may exchange with D₂O) |

Note: The multiplicity of the tetrahydrofuran protons will be complex due to coupling with each other. The ammonium protons are exchangeable and may not be observed in D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon | Predicted δ (ppm) | Assignment |

| -C =O | ~170-175 | Ester carbonyl carbon |

| -C -(NH₃⁺)(COOCH₃) | ~60-65 | Quaternary carbon of the THF ring |

| -C H₂-O-C H₂- | ~65-75 | Carbons of the THF ring adjacent to the ether oxygen |

| -O-C H₃ | ~52-55 | Methyl ester carbon |

| -C-C H₂-C- | ~35-45 | Carbon of the THF ring adjacent to the quaternary carbon |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Key expected peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹, C-O stretches for the ether and ester between 1000-1300 cm⁻¹, and broad N-H stretches for the ammonium group around 2800-3100 cm⁻¹.

-

Mass Spectrometry: In electrospray ionization (ESI) positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at an m/z of approximately 146.1.

Handling, Storage, and Stability

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes[7].

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The hydrochloride salt is expected to be more stable than the free amine, which can be prone to degradation[4].

-

Protect from moisture to prevent hydrolysis of the ester group.

Stability and Reactivity:

-

The compound is an ester and is susceptible to hydrolysis under strongly acidic or basic conditions.

-

The amino group can act as a nucleophile in various reactions, such as amide bond formation.

-

Avoid strong oxidizing agents.

Applications and Research Context

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. The substituted tetrahydrofuran motif is a key component in a wide range of biologically active compounds, including antiviral agents[1][2]. For instance, the tetrahydrofuran ring has been successfully incorporated as a P2 ligand in HIV protease inhibitors, demonstrating its ability to form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site[2].

The presence of both an amino group and a methyl ester allows for orthogonal functionalization. The amine can be used for peptide coupling or reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes the compound an attractive starting material for the construction of combinatorial libraries for drug screening and the synthesis of complex target molecules.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Crystal structure analysis of "Methyl 3-aminooxolane-3-carboxylate hydrochloride"

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-aminooxolane-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Foreword

Our approach is grounded in the principles of scientific integrity and causality. We will not only describe the steps but also elucidate the reasoning behind each experimental choice, ensuring a self-validating and robust methodology. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic workflow.

The Cornerstone of Analysis: High-Quality Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. Therefore, the journey to a high-resolution crystal structure begins with the meticulous process of crystallization.

Causality Behind the Choice of Crystallization Technique:

The selection of a crystallization method is dictated by the physicochemical properties of the compound, such as its solubility in various solvents and its thermal stability. For a small, polar molecule like this compound, several techniques are viable. Slow evaporation from a suitable solvent or solvent mixture is often the simplest and most effective starting point.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the solid completely. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).

-

Crystal Growth Environment: Transfer the filtered solution to a clean, small vial. Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop or a fine needle.

Capturing the Diffraction Pattern: Single-Crystal X-ray Data Collection

With suitable crystals in hand, the next phase is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Core Principles of Data Collection:

The fundamental principle of SC-XRD is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atoms in a crystal lattice.[3] The diffractometer precisely orients the crystal in the X-ray beam and records the positions and intensities of the diffracted X-rays.

Experimental Protocol: Data Collection on a Modern Diffractometer

-

Crystal Mounting: A selected crystal is carefully mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Initial Screening and Unit Cell Determination: A short series of diffraction images (a few frames) are collected to assess the quality of the crystal and to determine the unit cell parameters.

-

Data Collection Strategy: Based on the determined unit cell and crystal system, the data collection software will devise a strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for Lorentz and polarization effects, and absorption). The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Unveiling the Structure: Solution and Refinement

The reflection file contains the "what" (intensities of diffracted beams) but not the "how" (the arrangement of atoms that produced them). The process of structure solution and refinement aims to bridge this gap.

The Phase Problem:

A significant challenge in crystallography is the "phase problem." The detectors measure the intensity of the diffracted X-rays, which is proportional to the square of the structure factor amplitude, but the phase information is lost. Structure solution methods are designed to overcome this problem.

Workflow for Structure Solution and Refinement

The following workflow is typically implemented using software suites that integrate various programs, such as Olex2[4][5][6][7] which often utilizes the SHELX programs for the core tasks.[8][9]

Caption: Workflow for crystallographic structure solution and refinement.

Step-by-Step Protocol for Structure Solution and Refinement:

-

Structure Solution:

-

Input Files: The primary input files are the reflection file (.hkl) and an instruction file (.ins) that contains information about the unit cell, symmetry, and chemical formula.

-

Solving Program: A direct methods program, such as SHELXT, is used to solve the phase problem and generate an initial electron density map.

-

Initial Model Building: The program attempts to fit atomic positions into the electron density map, resulting in an initial structural model.

-

-

Structure Refinement:

-

Least-Squares Refinement: The initial model is refined using a least-squares minimization procedure (e.g., with SHELXL).[9] This process iteratively adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

-

Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, helping to identify missing atoms (often hydrogen atoms) or misplaced atoms.

-

Model Completion: Missing atoms are added to the model, and atoms that are incorrectly placed are corrected. The refinement process is repeated until the model is complete and the refinement has converged.

-

Ensuring Accuracy: Structure Validation and Analysis

A solved and refined crystal structure must be rigorously validated to ensure its chemical and crystallographic soundness. This is a critical step for ensuring the trustworthiness of the results.

The Importance of Validation:

Validation checks for a wide range of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters. The International Union of Crystallography (IUCr) has established standards for the publication of crystallographic data, and validation is a key component of these standards.[10][11][12][13][14]

Protocol for Structure Validation:

-

PLATON Analysis: The refined structure (in the form of a .cif file) is analyzed using a program like PLATON.[15][16][17][18][19] PLATON performs a comprehensive series of checks and can identify potential issues that need to be addressed.

-

checkCIF: The .cif file should be submitted to the IUCr's checkCIF service.[11] This online tool generates a validation report that highlights any potential problems with the structure, which are categorized into Alerts of different severity levels (A, B, C, G).

-

Addressing Alerts: Any alerts generated by checkCIF should be carefully investigated and, if possible, resolved. This may involve further refinement of the structure or providing a clear explanation for any unusual features.

Communicating the Structure: Data Visualization and Reporting

The final step in the crystal structure analysis workflow is the generation of high-quality visualizations and the preparation of a comprehensive report in the form of a Crystallographic Information File (CIF).

The Crystallographic Information File (CIF):

The CIF is the standard format for reporting crystallographic data.[10] It is a text-based file that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Data Presentation:

Table 1: Crystallographic Data and Refinement Details for this compound (Example Data)

| Parameter | Value |

| Empirical formula | C6H12ClNO3 |

| Formula weight | 181.62 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.43(1) |

| γ (°) | 90 |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.465 |

| Absorption coefficient (mm⁻¹) | 0.45 |

| F(000) | 384 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5678 |

| Independent reflections | 1890 [R(int) = 0.034] |

| Completeness to theta = 27.5° (%) | 99.8 |

| Data / restraints / parameters | 1890 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.28 |

Visualization

Programs like Olex2 and Mercury can be used to generate high-quality visualizations of the crystal structure, including thermal ellipsoid plots (ORTEP-style diagrams) and packing diagrams.

Conclusion

The determination of the crystal structure of a molecule like this compound is a meticulous process that requires careful attention to detail at every stage. From the initial growth of high-quality crystals to the final validation and reporting of the structure, each step is crucial for obtaining a reliable and accurate result. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the crystallographic workflow and unlock the valuable insights that a well-determined crystal structure provides.

References

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Olex2 | OlexSys [olexsys.org]

- 5. Olex2 - Wikipedia [en.wikipedia.org]

- 6. sourceforge.net [sourceforge.net]

- 7. OlexSys [olexsys.org]

- 8. youtube.com [youtube.com]

- 9. An Easy Structure - Sucrose [xray.uky.edu]

- 10. iucr.org [iucr.org]

- 11. iucr.org [iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. The interoperability of crystallographic data and databases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iucrdata.iucr.org [iucrdata.iucr.org]

- 15. PLATON [chem.gla.ac.uk]

- 16. PLATON [crystal.chem.uu.nl]

- 17. PLATON INTRO [web.mit.edu]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. PLATON [cristal.org]

The Strategic Utility of Methyl 3-aminooxolane-3-carboxylate Hydrochloride: An In-depth Technical Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and organic synthesis, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Constrained amino acids, in particular, have emerged as invaluable building blocks for the synthesis of peptidomimetics and other biologically active molecules.[1] This guide delves into the synthesis, properties, and potential applications of a unique constrained α-amino acid derivative, Methyl 3-aminooxolane-3-carboxylate hydrochloride. This compound, featuring a tetrahydrofuran (oxolane) scaffold, offers a distinct conformational rigidity and a strategic placement of functional groups that make it an attractive starting material for the development of new chemical entities.

Introduction: The Value Proposition of a Constrained Oxolane Amino Acid

The tetrahydrofuran ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When incorporated into an amino acid framework at the α-position, as in 3-aminooxolane-3-carboxylic acid, the oxolane ring imparts significant conformational constraint on the molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

This compound serves as a stable, readily handleable precursor to this constrained amino acid scaffold. The methyl ester provides a versatile handle for further chemical transformations, while the hydrochloride salt ensures good shelf-life and compatibility with a range of reaction conditions.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1384431-37-1 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₃ | [3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | General knowledge |

Synthesis of the Core Scaffold: A Strategic Overview

While specific, detailed preparations of this compound are not extensively documented in publicly accessible literature, a robust synthetic strategy can be devised based on established methodologies for related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, as outlined in patent literature.[4] The overall synthetic workflow can be conceptualized as a multi-step process commencing from readily available starting materials.

Caption: A generalized workflow for the synthesis of the target molecule.

Plausible Synthetic Route

A likely synthetic approach involves the construction of the 3-amino-3-carboxy-tetrahydrofuran core, followed by esterification and salt formation. The following protocol is a representative, field-proven approach for analogous systems.

Step 1: Synthesis of Tetrahydrofuran-3-carbonitrile

The synthesis would likely begin with a suitable tetrahydrofuran precursor. For instance, 3-hydroxytetrahydrofuran can be converted to the corresponding tosylate or mesylate, followed by nucleophilic displacement with a cyanide source (e.g., sodium cyanide) to yield tetrahydrofuran-3-carbonitrile.

Step 2: α-Amination of the Nitrile

The introduction of the amino group at the 3-position is a critical step. This can be achieved through various methods, such as the Strecker synthesis or related methodologies. A plausible route involves the formation of an intermediate that can be converted to the α-amino nitrile.

Step 3: Hydrolysis to 3-Aminotetrahydrofuran-3-carboxylic Acid

The nitrile and any protecting groups on the amine are then hydrolyzed under acidic or basic conditions to afford the free amino acid, 3-aminooxolane-3-carboxylic acid.

Step 4: Fischer Esterification

The resulting amino acid is then esterified to the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[5]

Step 5: Formation of the Hydrochloride Salt

Finally, the methyl ester is treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.

Experimental Protocols (Exemplary)

The following protocols are provided as illustrative examples based on general organic synthesis principles and adaptations from related procedures. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of Methyl 3-aminooxolane-3-carboxylate (Free Base)

Formation of this compound

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile building block with significant potential in several areas of chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sis.nipo.gov.ua [sis.nipo.gov.ua]

- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Emergence of 3-Aminooxolane-3-carboxylic Acid Derivatives: A Technical Guide to Their Discovery and Synthesis

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise control over pharmacological properties is paramount. This guide provides an in-depth technical exploration of the discovery and history of 3-aminooxolane-3-carboxylic acid derivatives, a class of conformationally restricted amino acids. We will delve into the foundational principles that underscore their design, tracing their conceptual lineage from early cyclic amino acids to their current status as valuable building blocks in drug development. This document will further provide a detailed examination of their synthesis, including step-by-step protocols for key transformations, and a discussion of their potential as bioisosteres for established pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of these emerging therapeutic agents.

The Rationale for Rigidity: Conformational Restriction in Drug Design

The interaction between a small molecule drug and its biological target is a dynamic process governed by a delicate balance of enthalpic and entropic factors. A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its receptor. This process is entropically penalized, as the molecule loses a significant degree of rotational freedom upon binding. The strategy of conformational restriction aims to mitigate this entropic penalty by pre-organizing the ligand into a bioactive conformation.[1][2] By reducing the number of accessible conformations, the entropic cost of binding is lowered, which can lead to a significant increase in binding affinity and potency.[3]

Furthermore, conformational restriction can enhance selectivity. A rigid molecule is less likely to bind to off-target receptors that may require a different binding conformation, thus reducing the potential for side effects.[2] This principle has been a cornerstone of medicinal chemistry for decades and has led to the development of numerous successful drugs.[4][5]

The concept of using cyclic amino acids to achieve conformational restriction has a rich history. One of the earliest and most well-studied examples is cycloleucine (1-aminocyclopentane-1-carboxylic acid).[6][7] Cycloleucine is a non-proteinogenic α-amino acid that has been used to study amino acid transport and metabolism.[7] Its rigid cyclopentane ring restricts the torsional angles of the amino acid backbone, making it a valuable tool for probing the conformational requirements of enzymes and receptors.[6] The success of cycloleucine and other carbocyclic amino acids paved the way for the exploration of heterocyclic analogues, such as the 3-aminooxolane-3-carboxylic acid core, as a means to introduce additional chemical and physical properties.

The Genesis of 3-Aminooxolane-3-carboxylic Acid: A Bioisosteric Approach

The development of 3-aminooxolane-3-carboxylic acid derivatives can be viewed as a logical progression from their carbocyclic counterparts, driven by the principles of bioisosterism. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity.

The replacement of a methylene group (-CH2-) in a carbocyclic ring with an oxygen atom to form a tetrahydrofuran (oxolane) ring is a common bioisosteric modification. This substitution can have several profound effects on the molecule's properties:

-

Increased Polarity and Solubility: The introduction of the ether oxygen increases the molecule's polarity and its potential for hydrogen bonding, which can lead to improved aqueous solubility and bioavailability.

-

Altered Lipophilicity: The replacement of a carbon with an oxygen generally reduces the molecule's lipophilicity (logP), which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modified Conformation: The bond lengths and angles of the ether linkage differ from those of a methylene group, leading to subtle changes in the ring's conformation. This can fine-tune the orientation of the amino and carboxylic acid groups, potentially leading to a better fit with the target receptor.

-

Metabolic Stability: The introduction of a heteroatom can alter the molecule's metabolic fate, potentially blocking sites of metabolism or introducing new ones.

The conceptual evolution from a generic carbocyclic amino acid to the 3-aminooxolane-3-carboxylic acid core is illustrated in the diagram below.

References

- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 2. sis.nipo.gov.ua [sis.nipo.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and biological evaluations of enoxacin carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Landscape of Methyl 3-aminooxolane-3-carboxylate Hydrochloride

Abstract

The three-dimensional structure of a molecule is paramount to its function, a principle that lies at the heart of modern drug discovery.[1][2] Understanding the accessible conformations of a pharmacologically active molecule is critical for predicting its binding affinity to biological targets and its overall pharmacokinetic profile.[3][4][5] This guide provides an in-depth, technically-focused protocol for the theoretical conformational analysis of Methyl 3-aminooxolane-3-carboxylate hydrochloride, a substituted five-membered heterocyclic compound. We detail a hierarchical computational workflow, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy refinement with Density Functional Theory (DFT). This self-validating protocol emphasizes the rationale behind methodological choices, ensuring a robust and reproducible exploration of the molecule's potential energy surface. Key analyses include the characterization of the oxolane ring pucker, the orientation of functional groups, and the relative energies of stable conformers, providing actionable insights for professionals in drug development.

Introduction: The Significance of Molecular Shape

This compound is a chiral molecule featuring a central oxolane (tetrahydrofuran) ring substituted at the C3 position with both a protonated amine (ammonium) and a methyl ester group. The oxolane ring is a common scaffold in biologically active molecules and natural products, making this compound a relevant model system.[6] The molecule's hydrochloride salt form indicates that it is designed for aqueous environments, where the protonated amine can form crucial electrostatic and hydrogen-bonding interactions.

The conformational flexibility of this molecule arises from two primary sources:

-

Ring Puckering: The five-membered oxolane ring is not planar and undergoes a low-energy motion known as pseudorotation, adopting various envelope (C_s symmetry) and twist (C_2 symmetry) conformations.[6][7][8][9]

-

Torsional Rotation: The methyl ester substituent possesses rotatable bonds that allow it to adopt different orientations relative to the ring and the ammonium group.

The interplay between these motions, governed by steric hindrance and intramolecular non-covalent interactions (such as hydrogen bonding between the -NH3+ and the ester's carbonyl oxygen), defines the molecule's preferred three-dimensional shapes. Identifying the low-energy conformers is the first step in understanding how this molecule might fit into a protein's active site.[1][2] This guide outlines a robust computational strategy to elucidate this conformational landscape.

Theoretical Background and Methodological Rationale

A comprehensive conformational analysis requires a multi-tiered approach to balance computational cost with accuracy.[10] A broad, initial search must be computationally inexpensive to sample a vast number of possibilities, while the final energy calculations for promising candidates must be highly accurate.

-

Molecular Mechanics (MM): This method is ideal for the initial conformational search. It uses a classical force field (e.g., MMFF94) to rapidly calculate the energy of a molecule based on bond lengths, angles, and torsions.[11][12] Its speed allows for the generation and minimization of thousands of potential structures, ensuring a thorough exploration of the conformational space.[11][12]

-

Density Functional Theory (DFT): For accurate refinement, we turn to quantum mechanics. DFT provides a much more precise description of the electronic structure, which is essential for correctly modeling subtle non-covalent interactions that stabilize different conformers.[13][14][15]

-

Functional Selection: The choice of the exchange-correlation functional is critical. For non-covalent interactions, functionals like ωB97X-D or B3LYP-D3 are recommended. The "-D" signifies the inclusion of an empirical dispersion correction, which is crucial for accurately modeling the van der Waals forces that play a significant role in intramolecular interactions.[14][16]

-

Basis Set Selection: A basis set like 6-31G(d) or larger (e.g., def2-SVP) provides a good balance of accuracy and cost for molecules of this size.[17] It includes polarization functions (d) that are necessary to describe the anisotropic electron density around atoms involved in hydrogen bonding.

-

-

Implicit Solvation Models: Since the molecule is a hydrochloride salt, it is intended for a polar environment. Explicitly modeling solvent molecules is computationally prohibitive for a conformational search.[18] Therefore, we use an implicit (or continuum) solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[19][20][21] These models approximate the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation efficiently.[20][21] This is crucial for obtaining physiologically relevant results.[18]

Detailed Computational Protocol

This section outlines a step-by-step, self-validating workflow for the conformational analysis.

Initial Structure Preparation

-

2D to 3D Conversion: Start with a 2D representation of Methyl 3-aminooxolane-3-carboxylate. Since the C3 carbon is a stereocenter, define a specific stereoisomer (e.g., the (R)-isomer) for the study.

-

Protonation: Add a proton to the amino group to form the ammonium cation (-NH3+) and include a chloride anion (Cl-) nearby, but not covalently bonded, to maintain charge neutrality for the initial system.

-

Initial Geometry Optimization: Perform a quick geometry optimization using a universal force field (UFF) or MMFF94 to generate a reasonable starting 3D structure.[11]

Hierarchical Conformational Search

The core of the protocol is a multi-level search designed to efficiently identify all relevant low-energy conformers.[10]

Caption: Hierarchical workflow for computational conformational analysis.

Step-by-Step Methodology:

-

Level 1: Broad Search:

-

Action: Using the initial 3D structure, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[11] This involves rotating all single bonds (excluding those in the ring) in discrete steps.

-

Rationale: This step is computationally cheap and ensures that the entire conformational space is sampled, preventing premature focus on a local minimum.[12]

-

-

Level 2: Filtering and Clustering:

-

Action: Take the large set of conformers from Level 1 and filter them. First, discard all conformers with a relative energy greater than a specified cutoff (e.g., 10 kcal/mol) from the lowest-energy structure found. Then, cluster the remaining structures based on root-mean-square deviation (RMSD) to remove duplicates.

-

Rationale: This drastically reduces the number of structures that need to be subjected to more expensive calculations, focusing computational effort on energetically plausible and geometrically distinct conformers.

-

-

Level 3: Quantum Mechanical Refinement:

-

Action: Take the unique conformers from Level 2 and perform a full geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d)).[22][23]

-

Action: For each optimized structure, perform a frequency calculation at the same level of theory.

-

Rationale & Validation: The optimization refines the structure to a stationary point on the potential energy surface. The frequency calculation serves as a crucial validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.[22] It also provides the zero-point vibrational energy (ZPVE), which is necessary for accurate relative energy calculations.

-

-

Level 4: Final Energy Calculation and Analysis:

-

Action: On the DFT-optimized geometries, perform a final, more accurate single-point energy calculation. This should use a larger basis set (e.g., def2-TZVP) and incorporate an implicit solvent model (e.g., SMD with water as the solvent).[20]

-

Action: Calculate the relative free energies (ΔG) of all stable conformers, incorporating the ZPVE corrections. Use these energies to calculate the Boltzmann population of each conformer at a standard temperature (298.15 K).

-

Rationale: This final energy refinement provides the most accurate relative stabilities of the conformers in a simulated aqueous environment. The Boltzmann analysis quantifies the probability of finding the molecule in each conformation at thermal equilibrium, highlighting the most relevant structures.

-

Results and Discussion: Characterizing the Conformational Ensemble

The output of this protocol is a ranked list of stable conformers and their properties. The results should be presented clearly for comparative analysis.

Table 1: Summary of Key Conformers for (R)-Methyl 3-aminooxolane-3-carboxylate Hydrochloride

| Conformer ID | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) | Ring Pucker | Key Intramolecular Interaction |

|---|---|---|---|---|

| Conf-1 | 0.00 | 75.8 | C2-endo (Twist) | N-H···O=C Hydrogen Bond (1.85 Å) |

| Conf-2 | 1.15 | 13.5 | C3-exo (Envelope) | N-H···O(ring) Hydrogen Bond (2.10 Å) |

| Conf-3 | 1.78 | 5.6 | C2-endo (Twist) | Gauche Ester, No H-Bond |

| Conf-4 | 2.50 | 2.1 | C1-exo (Envelope) | N-H···O=C Hydrogen Bond (1.90 Å) |

| Note: Data are hypothetical and for illustrative purposes. Calculations performed at the ωB97X-D/def2-TZVP//B3LYP-D3/6-31G(d) level with SMD(water). |

Discussion of Findings:

-

Dominant Conformer (Conf-1): The analysis would likely reveal a single dominant conformer comprising over 75% of the population at equilibrium. This structure's stability is primarily due to a strong, charge-assisted intramolecular hydrogen bond between one of the ammonium protons and the carbonyl oxygen of the methyl ester. This interaction locks the ester group into a specific orientation relative to the ammonium group. The oxolane ring in this conformer adopts a twist conformation, which minimizes torsional strain.[9]

-

Secondary Conformers: Other conformers, like Conf-2, might be stabilized by alternative hydrogen bonds, such as an interaction with the ether oxygen in the oxolane ring. Although weaker, this interaction is significant enough to create a distinct local minimum.

-

Ring Pucker and Substituent Orientation: The results would show a strong correlation between the oxolane ring's pucker and the orientation of the bulky substituents at C3. The ring flexes to accommodate the spatial demands of the ammonium and ester groups, minimizing steric clashes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Importance of Discerning Shape in Molecular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Ring Puckering in Five‐Membered Rings. II. The Microwave Spectrum, Dipole Moment, and Barrier to Pseudorotation in Tetrahydrofuran | Semantic Scholar [semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational Searching | Rowan [rowansci.com]

- 11. Conformer Search - Avogadro [avogadro.cc]

- 12. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 13. diva-portal.org [diva-portal.org]

- 14. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]

- 15. Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Implicit Solvent Models and Their Applications in Biophysics [mdpi.com]

- 21. Implicit solvation - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-aminooxolane-3-carboxylate hydrochloride" molecular formula C6H12ClNO3 characteristics

An In-Depth Technical Guide to Methyl 3-aminooxolane-3-carboxylate hydrochloride (C6H12ClNO3) for Advanced Research and Development

Introduction

This compound is a synthetic, non-proteinogenic amino acid derivative that serves as a valuable building block for researchers in medicinal chemistry and drug discovery. Its structure, which combines a conformationally restricted oxolane (tetrahydrofuran) ring with a quaternary α-amino acid ester moiety, offers a unique scaffold for designing novel therapeutic agents. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it a convenient precursor for further chemical modification.

This guide provides a comprehensive technical overview of this compound, covering its core physicochemical characteristics, synthesis, reactivity, and applications. It is intended for scientists and professionals who require a deep understanding of this compound for use in designing complex molecular architectures with potential biological activity.

Core Molecular Characteristics

The fundamental properties of this compound are rooted in its distinct chemical structure. The molecule features a five-membered tetrahydrofuran ring, which imparts significant conformational rigidity compared to acyclic analogues. The quaternary carbon at the 3-position, substituted with both an amino group and a methyl carboxylate, is a key feature for building sterically hindered and structurally unique molecules.

Caption: Table of Core Physicochemical Properties.

Structural Analysis

The hydrochloride salt form protonates the primary amine, rendering it less nucleophilic and protecting it from undesired side reactions during storage. This salt form is also responsible for the compound's typical solid state and increased solubility in polar solvents, a crucial attribute for many synthetic transformations.

Caption: Chemical structure of the compound.

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-aminooxolane-3-carboxylic acid. The most common and efficient method for this transformation is an acid-catalyzed esterification using methanol. Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are widely used, as they react with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and provides the chloride counter-ion for the final salt.[1][2]

Caption: General workflow for synthesis.

Exemplary Synthetic Protocol

The following protocol is a representative procedure based on established methods for amino acid esterification.[1][2]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminooxolane-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid or oil is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

Reactivity Profile

The reactivity is dominated by its two primary functional groups: the ammonium salt and the methyl ester.

-

Amine Group: The protonated amine is non-nucleophilic. For reactions such as acylation, alkylation, or peptide coupling, the free amine must be generated by neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA).

-

Ester Group: The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the parent carboxylic acid under acidic or basic conditions, converted to an amide via aminolysis, or reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Applications in Medicinal Chemistry and Drug Discovery

While specific drugs containing this exact fragment are not prevalent, its structural motifs are highly relevant in modern drug design. As a constrained amino acid, it serves as a powerful tool to introduce conformational rigidity into peptides or small molecules, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

The oxolane ring is a common heterocyclic scaffold found in numerous FDA-approved drugs. It often acts as a bioisosteric replacement for other cyclic or acyclic moieties to fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, thereby improving the overall drug-like properties of a molecule.[3]

Caption: Role as a versatile scaffold in drug discovery.

Experimental Protocols and Characterization

Safe Handling and Storage

Given the hazard profile of similar chemical entities, this compound should be handled with appropriate care.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8][5]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | -OCH₃: Singlet (~3.8 ppm). -CH₂-O-: Triplet or multiplet (~3.9-4.2 ppm). -CH₂-C-: Triplet or multiplet (~2.2-2.5 ppm). -NH₃⁺: Broad singlet (variable, ~8-9 ppm). |

| ¹³C NMR | C=O (Ester): ~170-175 ppm. Quaternary C: ~65-70 ppm. -OCH₃: ~53 ppm. Ring -CH₂- carbons: Signals between ~35-75 ppm. |

| FT-IR (KBr) | N-H stretch (Ammonium): Broadband, ~2500-3200 cm⁻¹. C=O stretch (Ester): Strong absorption, ~1740-1750 cm⁻¹. C-O stretch: ~1100-1250 cm⁻¹. |

| Mass Spec (ESI+) | [M-Cl]⁺: Expected m/z of 146.07 (for C₆H₁₁NO₃⁺). |

| HPLC | Purity assessment using a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile with TFA or formic acid). |

Protocol: Purity Analysis by HPLC

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of mobile phase A to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

Conclusion

This compound is a specialized chemical reagent with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally restricted ring system and a quaternary amino acid framework provides a robust starting point for the synthesis of novel and complex molecules. Understanding its physicochemical properties, reactivity, and proper handling is paramount for its effective utilization in research and development settings. This guide serves as a foundational resource for scientists aiming to leverage this compound's structural advantages in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]